1-Chloro-4-acetoxy-8-methylnonane
Description
1-Chloro-4-acetoxy-8-methylnonane is a branched aliphatic compound featuring a chloro group at position 1, an acetoxy (ester) group at position 4, and a methyl substituent at position 8 on a nonane backbone. This structure combines electrophilic reactivity (via the chloro group) and ester-based hydrolytic sensitivity, making it relevant in synthetic chemistry for nucleophilic substitution or esterification studies.
Properties
Molecular Formula |
C12H23ClO2 |
|---|---|
Molecular Weight |
234.76 g/mol |
IUPAC Name |
(1-chloro-8-methylnonan-4-yl) acetate |
InChI |
InChI=1S/C12H23ClO2/c1-10(2)6-4-7-12(8-5-9-13)15-11(3)14/h10,12H,4-9H2,1-3H3 |
InChI Key |
LGPQFGXCDBZAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(CCCCl)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Functional Group Impact on Properties
*Estimated based on additive contributions of functional groups.
Reactivity and Stability
- Chloro Group Reactivity: The chloro group in this compound enables nucleophilic substitution (SN2) reactions, similar to smaller chloroalkanes like 1-chloroacetone . However, steric hindrance from the branched chain may reduce reaction rates compared to linear analogs.
- Acetoxy Group Hydrolysis: The acetoxy group is susceptible to hydrolysis under acidic or basic conditions, yielding 4-hydroxy-8-methylnonane. This behavior aligns with esters such as methyl acetates but with slower kinetics due to the long alkyl chain .
- Thermal Stability: Methyl branching at C8 enhances thermal stability compared to unbranched analogs, as seen in 8-methylnonane derivatives .
Toxicity and Handling
- While toxicity data for this compound is unavailable, its chloroacetone analogs (e.g., 1-chloroacetone) are classified as irritants and lacrimators, requiring stringent safety protocols .
- The ester group may reduce volatility compared to smaller chloroalkanes, mitigating inhalation risks.
Notes
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